molecular formula C12H22N2O4 B8184622 1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester

1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester

Cat. No.: B8184622
M. Wt: 258.31 g/mol
InChI Key: IWWWIKMNHRJPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester typically involves the protection of the amino group with the Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), and at different temperatures depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Scientific Research Applications

1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester involves the protection of the amino group with the Boc group. This protection prevents unwanted reactions at the amino site, allowing for selective functionalization of other parts of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-tert-Butoxycarbonylamino-ethyl)-azetidine-2-carboxylic acid methyl ester is unique in its specific structure, which includes an azetidine ring. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.

Properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)13-6-8-14-7-5-9(14)10(15)17-4/h9H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWWIKMNHRJPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.